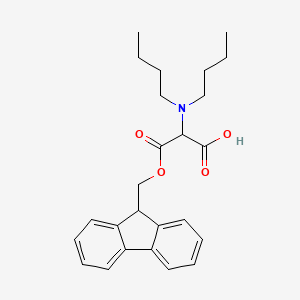

Fmoc di-n-butylglycine

Description

Context within Non-Canonical Amino Acid Chemistry and Peptidomimetic Design

Fmoc di-n-butylglycine (B3342526) is a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids commonly found in nature. The deliberate incorporation of such "unnatural" amino acids into peptide chains is a fundamental strategy in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and more defined conformational structures. mdpi.com

The primary role of Fmoc di-n-butylglycine in this context is to act as a potent conformational constraint. The presence of two bulky n-butyl chains on the α-carbon severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) torsional angles. ias.ac.in This steric hindrance makes it a valuable tool for chemists seeking to force a peptide into a specific three-dimensional shape. Research has shown that α,α-dialkylglycines with linear alkyl sidechains, such as di-n-butylglycine (Dbg), favor extended backbone conformations. This is in contrast to cyclic α,α-disubstituted amino acids, which tend to induce folded or β-turn structures. ias.ac.in

In a comparative study of chemotactic tripeptides, replacing a standard amino acid with Dbg resulted in a peptide that predominantly adopted an extended conformation in solution, as determined by NMR studies. ias.ac.in This ability to dictate a specific, extended structure is crucial in designing peptides that can fit precisely into the binding pocket of a biological target, thereby enhancing potency and selectivity.

Significance as a Specialized Building Block in Complex Molecular Architectures

In the construction of complex molecular architectures, Fmoc-protected amino acids serve as fundamental building blocks. mdpi.com this compound is considered a specialized building block due to its profound and predictable influence on the secondary structure of a peptide. Its incorporation is a deliberate design choice to introduce local conformational rigidity. nih.govnih.gov

The significance of Dbg lies in its ability to disrupt or stabilize specific structural motifs. For instance, while many non-canonical amino acids are used to promote helical or turn structures, Dbg is notable for promoting extended strands. ias.ac.in Crystallographic studies on peptides containing Dbg and the related di-n-propylglycine (Dpg) have confirmed their capacity to be accommodated in both extended chains and folded helical structures, depending on the surrounding peptide sequence. ias.ac.inresearchgate.net This context-dependent influence allows for the fine-tuning of molecular shape.

The steric bulk of the di-n-butyl groups not only constrains the backbone but also enhances the solubility and stability of the resulting peptide. chemimpex.com The bulky, hydrophobic side chains can shield the peptide backbone from enzymatic cleavage, a common issue with therapeutic peptides. By strategically placing Dbg residues, researchers can construct complex, stable, and conformationally defined molecules for applications ranging from drug development to materials science. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31NO4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

2-(dibutylamino)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C25H31NO4/c1-3-5-15-26(16-6-4-2)23(24(27)28)25(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,3-6,15-17H2,1-2H3,(H,27,28) |

InChI Key |

HRMRDEPDXOIMGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Fmoc Di N Butylglycine

Mechanism of Fmoc Deprotection in the Context of di-n-butylglycine (B3342526) (e.g., Piperidine-mediated β-elimination)

The removal of the Fmoc group is a critical step in the iterative process of peptide chain elongation in SPPS. nih.gov The mechanism is a base-catalyzed elimination reaction, commonly mediated by a secondary amine like piperidine. peptide.com

The process unfolds in two main steps:

Proton Abstraction : The reaction is initiated by the abstraction of the relatively acidic proton on the C9 carbon of the fluorene ring system by a base, typically piperidine. nih.govresearchgate.net This deprotonation is the rate-determining step.

β-Elimination : The resulting carbanion is unstable and undergoes a rapid β-elimination. This leads to the cleavage of the C-O bond of the carbamate, releasing the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF). peptide.comchempep.com

Dibenzofulvene Adduct Formation : The highly reactive dibenzofulvene electrophile is subsequently trapped by the excess piperidine in the reaction mixture to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated amine. peptide.comresearchgate.net

In the specific context of Fmoc di-n-butylglycine, the fundamental β-elimination mechanism remains unchanged. However, the considerable steric hindrance imposed by the two n-butyl groups at the α-carbon does not directly shield the Fmoc group's acidic proton from the base. The primary concern with sterically hindered residues is often peptide aggregation, which can slow the kinetics of deprotection by impeding reagent access to the reaction site. luxembourg-bio.com In cases of severe aggregation, incomplete Fmoc removal can occur, leading to deletion sequences in the final peptide. iris-biotech.de Therefore, while the mechanism is consistent, reaction conditions such as extended deprotection times or the use of stronger base systems like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to ensure complete and efficient deprotection. iris-biotech.de

Coupling Reactions and Activation Strategies for this compound in Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. nih.gov For this compound, this step is particularly challenging due to the steric hindrance from the dialkyl substitution at the α-carbon.

To overcome the high activation energy barrier of amide bond formation, especially with sterically hindered residues, various coupling reagents are employed. These reagents convert the carboxyl group into a more reactive species. luxembourg-bio.com

Aminium/Uronium Salts (HCTU, HATU) : Reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate, which rapidly converts to an activated ester (e.g., HOBt or HOAt ester). luxembourg-bio.com This activated species is then readily attacked by the peptide's N-terminal amine. HATU is generally considered more potent than HCTU and is often the reagent of choice for difficult couplings involving sterically hindered amino acids. chempep.com

Carbodiimides (DIC/HOBt) : The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic activation strategy. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and the formation of an N-acylurea byproduct. chempep.com The addition of HOBt traps the intermediate by forming an active HOBt ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the peptide bond. chempep.com

| Coupling Reagent | Abbreviation | Mechanism of Action | Application Notes for Hindered Residues |

|---|---|---|---|

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Forms a highly reactive aminium/uronium active ester. | Effective for many standard couplings; may require longer reaction times or double coupling for hindered residues. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms a highly reactive HOAt-based active ester, which is more reactive than HOBt esters. | Considered one of the most powerful reagents; highly recommended for sterically demanding couplings like that of this compound. chempep.com |

| N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | DIC/HOBt | Forms an O-acylisourea intermediate which is converted to a more stable HOBt active ester. | A reliable and cost-effective method, but may show lower efficiency for severely hindered couplings compared to HATU. chempep.com |

The two n-butyl groups on the α-carbon of this compound create a formidable steric shield around the carboxyl group. This steric hindrance dramatically reduces the rate of peptide bond formation by impeding the approach of the nucleophilic amine. Consequently, standard coupling protocols may result in low yields or complete failure of the coupling reaction.

To ensure efficient incorporation of this residue, several strategies are necessary:

Use of Potent Reagents : More powerful activating reagents, such as HATU or PyBOP, are often required to achieve satisfactory coupling yields. chempep.comnih.gov

Extended Reaction Times : Allowing the coupling reaction to proceed for a longer duration (e.g., several hours to overnight) can help drive the reaction to completion.

Elevated Temperatures : Performing the coupling at higher temperatures can provide the necessary energy to overcome the steric barrier, although this may also increase the risk of side reactions like racemization.

Double Coupling : Repeating the coupling step with a fresh portion of activated this compound can help ensure that all available N-terminal amines on the resin have reacted.

Investigation of Side Reactions and Strategies for Suppression during Reactions Involving this compound

The unique structural properties of this compound, primarily its steric bulk, can lead to specific challenges and side reactions during SPPS.

Incomplete Coupling : This is the most significant side reaction when incorporating this compound. The steric hindrance can prevent the reaction from reaching completion, resulting in peptide sequences where the di-n-butylglycine residue is missing (deletion sequences).

Suppression Strategy : The most effective strategies are those outlined in section 3.2.2, including the use of potent coupling reagents like HATU, extended reaction times, and double coupling. chempep.com Monitoring the reaction with a qualitative test like the ninhydrin test can confirm the presence of unreacted free amines. luxembourg-bio.com

Racemization : The α-carbon of di-n-butylglycine is not a chiral center. However, for other sterically hindered α,α-dialkyl amino acids, the activated carboxyl group can be susceptible to racemization, especially if the coupling reaction is slow. The activated intermediate can enolize, leading to a loss of stereochemical integrity.

Suppression Strategy : Using additives that suppress racemization, such as HOBt or HOAt (found in HATU), is crucial. chempep.com Minimizing the time the amino acid spends in its activated state before coupling and avoiding excessive amounts of base can also mitigate this risk.

Incomplete Deprotection : As mentioned previously, aggregation of peptide chains containing bulky, hydrophobic residues like di-n-butylglycine can hinder the access of piperidine to the Fmoc group. This can lead to incomplete deprotection and the formation of N-terminally Fmoc-capped peptides or deletion sequences.

Suppression Strategy : Strategies include extending the deprotection time, performing a second deprotection step, or adding a stronger, non-nucleophilic base like DBU (1-2%) to the piperidine solution to accelerate Fmoc removal. iris-biotech.de

| Side Reaction | Primary Cause (in context of this compound) | Suppression Strategy |

|---|---|---|

| Incomplete Coupling | Severe steric hindrance from the di-n-butyl groups slowing the rate of aminolysis of the activated ester. | Use of potent coupling reagents (e.g., HATU), extended reaction times, double coupling, and monitoring reaction completion (e.g., ninhydrin test). chempep.com |

| Incomplete Deprotection | Peptide aggregation caused by bulky, hydrophobic residues, which limits reagent access to the Fmoc group. | Extended deprotection times, double deprotection, or addition of DBU to the piperidine solution. iris-biotech.de |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide (especially at the N-terminus of the resin), cleaving it from the support. While not specific to di-n-butylglycine, slow subsequent coupling can increase the window for this side reaction. | Coupling the first two amino acids as a pre-formed dipeptide; using resins less prone to DKP formation (e.g., 2-chlorotrityl chloride resin). chempep.com |

Strategic Integration of Fmoc Di N Butylglycine in Solid Phase Peptide Synthesis Spps

Selection of Solid Supports and Resin Linkers for Fmoc di-n-butylglycine (B3342526) Incorporation

For the incorporation of bulky amino acids, low-loading resins (typically 0.1-0.5 mmol/g) are generally preferred. peptide.com A lower degree of functionalization on the resin increases the distance between nascent peptide chains, thereby reducing inter-chain aggregation and improving the accessibility of reagents to the reaction sites. Polystyrene-based resins, such as Wang resin and 2-chlorotrityl chloride (2-CTC) resin, are commonly employed in Fmoc-SPPS.

Wang resin is a popular choice for the synthesis of peptide acids. rapp-polymere.com However, the ester linkage formed between the first amino acid and the resin is susceptible to cleavage under the basic conditions used for Fmoc deprotection, which can lead to premature chain loss. This is particularly problematic for sterically hindered amino acids where prolonged coupling times may be required.

2-Chlorotrityl chloride (2-CTC) resin offers a significant advantage for the incorporation of sterically demanding residues. uci.edu The extreme acid lability of the 2-chlorotrityl linker allows for the cleavage of the peptide from the resin under very mild acidic conditions, which helps to preserve the integrity of sensitive peptide sequences. uci.edu Furthermore, the bulky nature of the trityl group helps to prevent diketopiperazine formation, a common side reaction that can occur after the deprotection of the second amino acid, especially when proline or other sterically hindered residues are involved.

The selection of the linker is also critical and is often dictated by the desired C-terminal functionality of the peptide (e.g., acid or amide). For C-terminal amides, Rink amide or Sieber amide resins are commonly used. beilstein-journals.org

| Resin Type | Linker Type | Key Advantages for Fmoc di-n-butylglycine | Potential Drawbacks |

| Wang Resin | p-Alkoxybenzyl alcohol | Standard for peptide acids, widely available. | Susceptible to premature chain loss with extended Fmoc deprotection times. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mild cleavage conditions, suppresses diketopiperazine formation, suitable for protected fragment synthesis. uci.edu | Higher cost compared to Wang resin. |

| Rink Amide Resin | Knorr/Rink | Direct synthesis of C-terminal peptide amides. | Standard cleavage conditions required. |

| Sieber Amide Resin | Xanthenyl | Mild cleavage conditions for peptide amides. | More expensive than Rink amide resin. |

Optimization of Loading Procedures for this compound onto Resins

The initial attachment of the sterically hindered this compound to the solid support is a critical step that often requires optimized conditions to achieve satisfactory loading efficiency. Standard loading protocols may prove inefficient due to the steric bulk of the di-n-butyl groups.

For Wang resin, the esterification is typically mediated by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). peptideweb.com However, the use of DMAP can increase the risk of racemization, although this is not a concern for the achiral di-n-butylglycine. To drive the reaction to completion, an extended reaction time and a higher excess of the amino acid and coupling reagents may be necessary.

Loading onto 2-chlorotrityl chloride resin is generally more straightforward as it does not require pre-activation of the carboxylic acid. The Fmoc-amino acid is typically dissolved in a solvent like dichloromethane (DCM) in the presence of a hindered base such as N,N-diisopropylethylamine (DIPEA). peptideweb.com The reaction proceeds via nucleophilic attack of the carboxylate on the trityl chloride moiety. To ensure high loading efficiency for this compound, a higher excess of the amino acid and base, along with an extended reaction time, may be required. After the initial loading, any remaining active chloride sites on the resin should be capped, for example, with methanol, to prevent side reactions during subsequent synthesis steps. peptideweb.com

| Resin | Loading Method | Key Optimization Parameters for this compound |

| Wang Resin | DIC/DMAP | Increased equivalents of Fmoc-di-n-butylglycine, DIC, and DMAP; extended reaction time (e.g., 12-24 hours). |

| 2-CTC Resin | DIPEA | Increased equivalents of Fmoc-di-n-butylglycine and DIPEA; extended reaction time (e.g., 2-4 hours); thorough capping of unreacted sites. peptideweb.com |

Impact of this compound on Peptide Elongation Kinetics and Efficiency

The presence of this compound within a peptide sequence significantly impacts the kinetics and efficiency of subsequent amino acid couplings. The steric hindrance posed by the N,N-dialkyl groups can slow down the rate of amide bond formation, leading to incomplete couplings and the formation of deletion sequences if standard protocols are employed.

To overcome these challenges, more potent coupling reagents are often necessary. Standard carbodiimide reagents like DIC, even with additives like 1-hydroxybenzotriazole (HOBt), may not be sufficient to drive the coupling to completion in a reasonable timeframe. Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally more effective for coupling sterically hindered amino acids. semanticscholar.org These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

In addition to the choice of coupling reagent, other parameters can be optimized:

Extended Coupling Times: Doubling or tripling the standard coupling time can help to ensure the reaction goes to completion.

Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid can significantly improve the yield.

Elevated Temperature: The use of automated peptide synthesizers with heating capabilities can accelerate the coupling kinetics for difficult sequences. thermofisher.com

| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings |

| DIC/HOBt | Carbodiimide | Moderate |

| HBTU/HCTU | Uronium/Aminium | High |

| HATU | Uronium/Aminium | Very High |

| PyBOP/PyAOP | Phosphonium | Very High |

Considerations for Cleavage of this compound-Containing Peptides from Solid Supports

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the type of resin linker and the amino acid composition of the peptide. For most standard Fmoc-based syntheses, a high concentration of trifluoroacetic acid (TFA) is used. thermofisher.comsigmaaldrich.com

A standard cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, triisopropylsilane (TIS) as a scavenger for cationic species, and water (e.g., 95:2.5:2.5 v/v/v). thermofisher.com If the peptide contains other sensitive residues such as tryptophan, methionine, or cysteine, a more complex cocktail containing additional scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be required to prevent side reactions. thermofisher.com

The duration of the cleavage reaction is typically 1-3 hours at room temperature. It is important to ensure that the resin is well-suspended in the cleavage cocktail to allow for efficient cleavage. Following cleavage, the peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether.

Comparison of Automated and Manual SPPS Protocols for Incorporating this compound

Both automated and manual SPPS protocols can be employed for the synthesis of peptides containing this compound, with each approach offering distinct advantages and disadvantages.

Manual SPPS provides a high degree of flexibility and control over the synthesis process. This can be particularly advantageous when dealing with difficult couplings, as the progress of the reaction can be monitored in real-time using colorimetric tests (e.g., the Kaiser test for free primary amines, which would not be applicable for monitoring the coupling to the N,N-disubstituted amine of di-n-butylglycine). For such cases, alternative tests for secondary amines would be necessary. Manual synthesis allows for on-the-fly adjustments to coupling times and reagent concentrations. However, it is labor-intensive, time-consuming, and more susceptible to human error, which can lead to inconsistencies between batches. rapp-polymere.com

Automated SPPS offers significant advantages in terms of reproducibility, throughput, and reduced hands-on time. beilstein-journals.orgnih.gov Modern automated synthesizers can perform all the necessary washing, deprotection, and coupling steps with high precision. Many automated systems also offer options for heating the reaction vessel, which can be particularly beneficial for accelerating the slow coupling kinetics associated with sterically hindered residues like this compound. thermofisher.com The use of pre-programmed, optimized protocols ensures consistency from one synthesis to another. However, automated synthesis may be less flexible for real-time troubleshooting of particularly challenging coupling steps. For very difficult sequences, a hybrid approach, where most of the synthesis is automated but critical steps involving the hindered residue are performed manually, can be a practical solution. nih.gov

| Feature | Manual SPPS | Automated SPPS |

| Flexibility | High; allows for real-time adjustments. | Moderate to High; dependent on instrument capabilities. |

| Reproducibility | Lower; operator-dependent. | High; protocol-driven. beilstein-journals.org |

| Throughput | Low. | High; often allows for parallel synthesis. |

| Hands-on Time | High. | Low. beilstein-journals.org |

| Handling of Difficult Couplings | Allows for direct monitoring and intervention. | Can utilize heating and pre-programmed extended cycles. thermofisher.com |

| Cost | Lower initial investment. | Higher initial investment. |

Role of Fmoc Di N Butylglycine in Peptidomimetic Design and Conformational Engineering

Design Principles for Peptidomimetics Incorporating α,α-Dialkylated Glycine (B1666218) Residues like di-n-butylglycine (B3342526)

The design of peptidomimetics often involves the introduction of conformational constraints to lock the molecule into a bioactive conformation. α,α-Dialkylated glycine residues, including di-n-butylglycine, are instrumental in achieving this goal. A primary design principle is the utilization of the steric bulk of the geminal dialkyl groups to restrict the available conformational space of the peptide backbone. This steric hindrance limits the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, thereby guiding the peptide to adopt specific secondary structures.

Induction of Specific Conformational States and Structural Restraint by the di-n-butylglycine Moiety

The di-n-butylglycine residue is a potent inducer of specific conformational states within a peptide chain. X-ray diffraction studies of model peptides containing α,α-di-n-butylglycine have demonstrated its capacity to promote the formation of β-turn conformations. nih.gov For instance, in the peptide Boc-Ala-Dbg-Ala-OMe, the di-n-butylglycine (Dbg) residue occupies the i+1 position of a distorted type II β-turn. nih.gov

The conformational angles observed for the Dbg residue in this structure (φ = 66.5°, ψ = 21.1°) deviate from ideal values for a type II β-turn, yet they clearly indicate a folded conformation. nih.gov This structural restraint is a direct consequence of the steric interactions between the n-butyl side chains and the peptide backbone. The bond angle N-Cα-C' (τ) at the di-n-butylglycine residue is also often distorted to accommodate the bulky side chains, further influencing the local geometry. nih.gov In some cases, the incorporation of such residues can lead to the formation of incipient 3(10)-helical structures, particularly when additional hydrogen bonding opportunities are present. nih.gov

Modulation of Peptide Backbone Flexibility and Secondary Structure through di-n-butylglycine Inclusion

The inclusion of di-n-butylglycine significantly reduces the flexibility of the peptide backbone. While proteinogenic amino acids (with the exception of proline) allow for a wide range of φ and ψ angles, the steric bulk of the di-n-butyl groups severely restricts this conformational freedom. This rigidity is a desirable trait in peptidomimetic design as it can pre-organize the molecule for binding to its target, reducing the entropic penalty upon binding.

Influence of the Bulky n-Butyl Side Chains on Molecular Packing and Hydrophobicity

The most significant contribution of the di-n-butyl moiety is the substantial increase in the hydrophobicity of the peptide. nih.govresearchgate.net A higher degree of hydrophobicity can be advantageous for applications where membrane interaction or penetration is desired. The increased lipophilicity can enhance the peptide's ability to partition into lipid bilayers. However, excessive hydrophobicity can also lead to poor aqueous solubility and non-specific binding to hydrophobic surfaces. Therefore, the strategic placement of di-n-butylglycine residues is crucial for balancing the desired level of hydrophobicity and maintaining sufficient solubility for biological applications.

Applications in the Synthesis of Foldamers and N-Substituted Glycine Oligomers (Peptoids)

The unique conformational properties of di-n-butylglycine make it an attractive building block for the synthesis of foldamers—non-natural oligomers that adopt well-defined, predictable three-dimensional structures. nih.gov By incorporating di-n-butylglycine into a sequence, chemists can exert a high degree of control over the resulting foldamer's shape, directing it towards specific helical or turn-like conformations. The Fmoc-protected form of di-n-butylglycine is particularly suited for the stepwise solid-phase synthesis of these complex architectures.

In the realm of N-substituted glycine oligomers, or peptoids, Fmoc di-n-butylglycine can be envisioned as a tool for creating unique structural motifs. nih.gov Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. While standard peptoid synthesis involves a two-step submonomer method, the incorporation of α,α-disubstituted amino acids like di-n-butylglycine into peptide-peptoid hybrids can introduce conformational constraints that are not achievable with traditional peptoid monomers. The use of this compound in conjunction with peptoid synthesis methodologies could lead to the development of novel hybrid oligomers with precisely controlled architectures and functionalities.

Advanced Research Applications of Fmoc Di N Butylglycine Modified Constructs

Development of Chemical Biology Tools and Probes

The distinct physicochemical properties of di-n-butylglycine (B3342526) are leveraged to create specialized peptides that serve as probes and tools for investigating complex biological systems. These constructs allow researchers to explore fundamental processes such as protein folding and to develop new methodologies for biosensing.

Studies on Protein Structure, Folding, and Stability (e.g., Post-Translational Modification Mimicry)

A key application in this area is the use of di-n-butylglycine as a mimic for certain post-translational modifications (PTMs). rsc.org Many natural PTMs, such as the attachment of lipids (lipidation) or other bulky molecular groups, result in a significant increase in the size and hydrophobicity of an amino acid side chain. youtube.com These modifications can profoundly impact protein folding, localization, and interaction with other molecules. nih.govnih.gov By strategically replacing a natural amino acid with di-n-butylglycine in a synthetic peptide or protein, researchers can simulate the steric and hydrophobic effects of a bulky PTM. This allows for controlled studies on how such modifications influence protein conformation and function, without the need for the complex enzymatic machinery normally required for PTM installation.

| Research Area | Application of di-n-butylglycine | Rationale |

| Protein Folding | Introduce steric bulk at specific sites | To study how local crowding affects backbone conformation and folding pathways. |

| Protein Stability | Modify core hydrophobic residues | To assess the impact of side-chain size and packing density on thermodynamic stability. |

| PTM Mimicry | Substitute for lipidated or glycosylated residues | To simulate the steric and hydrophobic footprint of bulky PTMs in a stable, non-enzymatic manner. rsc.orgyoutube.com |

Applications in Bioconjugation Methodologies for Research Biosensors and Probes

Fmoc-di-n-butylglycine is utilized in bioconjugation techniques to create novel peptide-based biosensors and probes. chemimpex.com Bioconjugation involves the attachment of biomolecules to other molecules or surfaces, a critical step in the development of many diagnostic and research tools. nih.gov

In this context, peptides containing di-n-butylglycine are first synthesized using solid-phase peptide synthesis (SPPS). These peptides are then immobilized on the surface of a transducer (e.g., a gold electrode or a nanoparticle). nih.gov The presence of the highly hydrophobic di-n-butylglycine residues can be used to create specific recognition surfaces. For instance, these hydrophobic domains can facilitate the selective capture of analytes through hydrophobic interactions or modulate the interface between the biological probe and the sensor surface, potentially enhancing signal transduction. This approach is valuable for developing biosensors designed to detect proteins or small molecules with complementary hydrophobic binding pockets. chemimpex.com

Rational Design of Enzyme Inhibitors and Activity Modulators

The unique structural features of di-n-butylglycine make it an attractive component for the rational design of peptidomimetics aimed at inhibiting or modulating enzyme activity. Its ability to impose conformational rigidity and introduce bulky hydrophobic groups is particularly useful in targeting enzymes like proteases.

Peptidomimetic Scaffolds for Protease Inhibition Studies

Peptidomimetics—molecules that mimic the structure of natural peptides—are a major class of enzyme inhibitors. nih.gov A common strategy in designing protease inhibitors is to create a molecule that fits snugly into the enzyme's active site, blocking access to the natural substrate. The active sites of many proteases feature well-defined hydrophobic pockets that bind to the side chains of the substrate's amino acids.

The di-n-butylglycine residue serves as an excellent building block for creating potent protease inhibitors because its two butyl chains can effectively occupy these large hydrophobic pockets. nih.govmcgill.ca By incorporating this non-natural amino acid into a peptidomimetic scaffold, medicinal chemists can design inhibitors with a high affinity for the target protease. The bulky nature of the di-n-butyl group can physically obstruct the active site, leading to competitive inhibition. This strategy has been explored in the development of inhibitors for various viral and human proteases. nih.govmcgill.ca

| Target Enzyme Class | Role of di-n-butylglycine | Example Design Principle |

| Viral Proteases (e.g., HIV, HCV) | Occupy large, non-specific hydrophobic pockets (e.g., P1, P3). mcgill.ca | Mimic the transition state of the substrate with a bulky, non-cleavable group. |

| Matrix Metalloproteinases (MMPs) | Provide a bulky, hydrophobic group for the S1' pocket. nih.gov | Enhance binding affinity by filling deep hydrophobic pockets in the enzyme active site. |

| Serine Proteases | Introduce steric hindrance near the catalytic serine. | Block substrate access to the catalytic triad. |

Conformational Constraints for Enhanced Target Affinity and Selectivity

Introducing α,α-disubstituted amino acids like di-n-butylglycine into a peptide backbone severely restricts its rotational freedom. researchgate.net This conformational constraint pre-organizes the peptide into a more rigid structure, reducing the number of accessible conformations. nih.govencyclopedia.pub If this constrained conformation matches the one required for binding to the target enzyme, the entropic penalty is significantly lowered, resulting in enhanced binding affinity. Furthermore, this rigidity can improve selectivity; a conformationally locked peptide is less likely to bind to off-target proteins that may require a different binding conformation. nih.gov This principle is a cornerstone of modern peptidomimetic design for achieving high-potency and selective enzyme inhibitors. cam.ac.uk

Engineering of Functional Materials and Supramolecular Structures

Beyond biological applications, Fmoc-di-n-butylglycine is a valuable component in materials science for the bottom-up engineering of functional materials. The self-assembly properties of Fmoc-amino acids are harnessed to create ordered supramolecular structures such as nanofibers, hydrogels, and other biomaterials. nih.govnih.gov

The self-assembly process is primarily driven by two non-covalent interactions: π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.net The amino acid side chains play a critical role in modulating the packing of the molecules and defining the ultimate properties of the resulting material.

When Fmoc-di-n-butylglycine is used, its large, hydrophobic side chains introduce significant van der Waals and hydrophobic interactions between the self-assembling units. These interactions can influence the morphology of the resulting structures (e.g., fiber diameter, pore size of a hydrogel) and enhance the mechanical properties and stability of the material. chemimpex.com For example, hydrogels formed from these constructs can exhibit increased stiffness and hydrophobicity, making them suitable for applications such as controlled drug release, where a hydrophobic matrix can be used to encapsulate and slowly release lipophilic drugs. chemimpex.comchemrxiv.org

Self-Assembly Processes and Hydrogel Formation through Fmoc-Modified Building Blocks

The self-assembly of Fmoc-amino acids into functional biomaterials is a well-established area of research. This process is primarily governed by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions of the amino acid side chains. nih.govacs.orgnih.gov The specific nature of the amino acid side chain plays a critical role in modulating the self-assembly pathway and the properties of the resulting material. nih.govnih.gov

In the case of Fmoc-di-n-butylglycine, the two n-butyl chains attached to the alpha-nitrogen introduce significant hydrophobicity and steric bulk. This pronounced hydrophobicity is a key driver for self-assembly in aqueous environments, as the molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic alkyl chains and water. nih.gov This hydrophobic collapse, in concert with the π-π stacking of the Fmoc groups, is expected to lead to the formation of well-defined nanostructures, such as fibers or ribbons. These elongated structures can then entangle to form a three-dimensional network capable of entrapping large amounts of water, resulting in the formation of a hydrogel. nih.govbeilstein-journals.org

The self-assembly process is often triggered by a change in environmental conditions, such as pH or temperature. For many Fmoc-amino acids, hydrogelation is induced by lowering the pH, which protonates the carboxyl group and reduces electrostatic repulsion, thereby promoting aggregation. nih.govacs.org The apparent pKa for this transition is correlated with the hydrophobicity of the Fmoc-amino acid derivative. nih.govacs.org Given the high hydrophobicity of the di-n-butylglycine moiety, it is anticipated that Fmoc-di-n-butylglycine would exhibit a distinct self-assembly behavior in response to environmental triggers.

Table 1: Predicted Influence of Di-n-butylglycine Moiety on Self-Assembly and Hydrogel Properties of Fmoc-di-n-butylglycine

| Feature | Predicted Influence of Di-n-butylglycine | Rationale |

| Driving Force for Self-Assembly | Enhanced hydrophobic interactions. | The two n-butyl chains significantly increase the hydrophobicity of the molecule. |

| Critical Gelation Concentration (CGC) | Potentially lower compared to less hydrophobic analogues. | Stronger driving force for aggregation may lead to gelation at lower concentrations. |

| Hydrogel Stiffness | Potentially altered due to steric effects. | Bulky side chains can influence the packing and entanglement of nanofibers. |

| pH-Responsiveness | Expected to show a pH-dependent sol-gel transition. | Consistent with the behavior of other Fmoc-amino acids. |

Integration into Nanostructured Systems for Research Applications

The ability of Fmoc-di-n-butylglycine to self-assemble into defined nanostructures makes it a valuable building block for the creation of sophisticated, nanostructured systems for a variety of research applications. The resulting nanomaterials, such as nanofibers, nanotubes, and vesicles, can serve as scaffolds or templates for further functionalization. nih.govnih.gov

The hydrophobic microenvironments created by the aggregation of the di-n-butylglycine residues within the nanostructures can be exploited for the encapsulation and delivery of hydrophobic therapeutic agents. The tunable nature of the self-assembly process allows for the potential to control the release kinetics of these encapsulated molecules.

Furthermore, the surface of these nanostructures can be decorated with bioactive peptides or other functional molecules to create materials for specific biological applications, such as tissue engineering and regenerative medicine. The bulky nature of the di-n-butylglycine side chains may also influence the presentation of these bioactive signals on the nanofiber surface, potentially affecting cell-material interactions.

In the field of bionanotechnology, these self-assembled structures can be used as templates for the synthesis of inorganic nanomaterials, leading to the formation of hybrid organic-inorganic nanostructures with novel electronic or catalytic properties. The precise control over the self-assembly of the Fmoc-di-n-butylglycine building blocks would allow for the fabrication of these hybrid materials with a high degree of structural precision.

Table 2: Potential Research Applications of Fmoc-di-n-butylglycine-Based Nanostructured Systems

| Application Area | Specific Use | Underlying Principle |

| Drug Delivery | Encapsulation and controlled release of hydrophobic drugs. | Formation of hydrophobic domains within the self-assembled nanostructures. |

| Tissue Engineering | Scaffolds for cell culture and tissue regeneration. | Biocompatible hydrogel network that can be functionalized with cell-adhesive ligands. |

| Bionanotechnology | Templates for the synthesis of inorganic nanowires. | Ordered self-assembly provides a scaffold for the directed growth of inorganic materials. |

| Biosensing | Immobilization of enzymes or antibodies on a high-surface-area scaffold. | The nanostructured hydrogel provides a stable matrix for biomolecule attachment. |

Theoretical and Computational Studies of Fmoc Di N Butylglycine and Its Incorporated Constructs

Molecular Modeling and Conformational Landscape Analysis of di-n-butylglycine-Containing Peptidomimetics

Molecular modeling is a cornerstone for understanding how the incorporation of di-n-butylglycine (B3342526) (Dbg) influences the three-dimensional structure of peptides. The two bulky n-butyl groups attached to the α-carbon atom introduce significant steric hindrance, which drastically restricts the conformational freedom of the peptide backbone.

Conformational landscape analysis, typically performed using molecular mechanics (MM) force fields, explores the potential energy surface of the peptide to identify low-energy, stable conformations. researchgate.net For peptides containing Dbg, these analyses consistently show that the allowable regions in the Ramachandran plot are significantly constrained compared to simpler amino acids like glycine (B1666218) or alanine. nih.gov X-ray diffraction studies of model peptides containing di-n-butylglycine have confirmed that these residues tend to promote specific secondary structures, such as β-turns. nih.gov However, the conformational angles observed can deviate from ideal values, indicating a distorted turn structure. nih.gov This steric constraint is a powerful tool in rational peptide design, as it helps to pre-organize the peptide into a specific bioactive conformation, potentially increasing its binding affinity and stability. researchgate.netresearchgate.net

Computational studies have shown that the preferred conformations for α,α-dialkylated glycines are often in the helical or extended regions of the Ramachandran plot, a finding that is consistent with both theoretical predictions and experimental data. nih.govnih.gov The analysis of these landscapes is crucial for designing peptidomimetics that can effectively mimic the structure of natural peptides at their target interaction sites. nih.gov

| Computational Method | Key Objective | Typical Findings for di-n-butylglycine Peptides |

| Molecular Mechanics (MM) | Energy minimization and conformational searching. | Identifies sterically allowed low-energy conformations. |

| Ramachandran Plot Analysis | Maps the distribution of backbone dihedral angles (φ, ψ). | Shows highly restricted φ, ψ angles, favoring helical or extended structures. nih.gov |

| Cluster Analysis | Groups similar conformations from a simulation. | Reveals dominant conformational families or states. |

| Potential Energy Surface (PES) Mapping | Visualizes the energy landscape of the molecule. | Highlights the energetic barriers between different conformations. |

Quantum Mechanical Investigations of Reactivity and Electronic Structure

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of Fmoc-di-n-butylglycine, which are not captured by classical molecular mechanics. rsc.org These calculations are essential for studying the molecule's reactivity, charge distribution, and the nature of its chemical bonds. researchgate.net

QM investigations can accurately model the electronic structure of the Fmoc protecting group, the peptide backbone, and the di-n-butyl side chains. This allows for the calculation of properties like electrostatic potential surfaces, which reveal regions of the molecule that are electron-rich or electron-poor and are therefore likely to engage in electrostatic interactions or hydrogen bonding. nih.gov Furthermore, QM methods can be used to study the transition states of chemical reactions, such as the acylation step during solid-phase peptide synthesis, providing insights into reaction mechanisms and potential side reactions. rsc.org The integration of QM with MM in hybrid QM/MM methods allows for the study of these electronic effects within the larger context of a solvated peptide, offering a powerful tool for understanding enzymatic reactions or receptor binding events where charge transfer and polarization are critical. researchgate.net

| QM Property Calculated | Significance for Fmoc-di-n-butylglycine |

| Electron Density Distribution | Determines the partial charges on atoms, influencing non-covalent interactions. |

| Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) Energies | Indicates the molecule's susceptibility to nucleophilic or electrophilic attack and its electronic transition properties. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, predicting sites for electrostatic interactions with receptors or other molecules. nih.gov |

| Bond Dissociation Energies | Assesses the stability of chemical bonds within the molecule. |

| Transition State Geometries and Energies | Elucidates the mechanism and activation energy of chemical reactions, like peptide bond formation. |

Molecular Dynamics Simulations for Understanding Structural Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of a di-n-butylglycine-containing peptide in a simulated environment (typically water) over time, providing a detailed picture of its structural dynamics. nih.govnih.gov

| Simulation Parameter/Analysis | Purpose in Studying di-n-butylglycine Peptides |

| Force Field | A set of parameters (e.g., AMBER, CHARMM) that defines the potential energy of the system. |

| Solvent Model (e.g., TIP3P) | Explicitly models water molecules to simulate an aqueous environment. |

| Simulation Time (ns to µs) | The duration of the simulation, which determines the range of conformational changes that can be observed. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, highlighting flexible regions of the peptide. |

| Radius of Gyration (Rg) | Indicates the compactness of the peptide structure. |

Computational Prediction of Structure-Activity Relationships and Molecular Recognition

A central goal in peptidomimetic design is to establish a clear link between the molecule's three-dimensional structure and its biological activity—a concept known as the Structure-Activity Relationship (SAR). nih.govresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this effort. creative-peptides.com

QSAR models use statistical methods to build mathematical relationships between a set of molecular descriptors and the observed biological activity of a series of compounds. creative-peptides.com For peptides containing di-n-butylglycine, these descriptors can include steric properties (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges calculated via QM), and hydrophobic properties. By analyzing a training set of molecules with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized peptidomimetics, thereby prioritizing the most promising candidates for synthesis and experimental testing. bohrium.com These computational approaches streamline the drug discovery process, reducing the time and cost associated with traditional trial-and-error methods. nih.govresearchgate.net

| QSAR/SAR Component | Description | Example for di-n-butylglycine Peptidomimetics |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Steric (van der Waals volume), Electronic (dipole moment), Hydrophobic (LogP). |

| Biological Activity | A quantitative measure of the compound's effect (e.g., IC50, Ki). | Receptor binding affinity or enzyme inhibition constant. |

| Statistical Model | The mathematical algorithm linking descriptors to activity (e.g., Multiple Linear Regression, Partial Least Squares). | A regression equation predicting binding affinity based on molecular size and hydrophobicity. |

| Model Validation | The process of assessing the predictive power of the model using internal and external test sets. | Cross-validation (q²) and prediction for an external set (r²_pred). |

Machine Learning Approaches in Predicting Conformational Outcomes of di-n-butylglycine-Containing Sequences

The field of peptide structure prediction is being revolutionized by the application of machine learning (ML) and artificial intelligence (AI), particularly deep learning. nih.govjhu.edu While traditional methods like MD simulations are powerful, they can be computationally expensive. arxiv.org ML models, trained on vast datasets of known protein and peptide structures, can learn the complex relationships between an amino acid sequence and its resulting 3D conformation. nih.govnih.gov

| Machine Learning Model | Approach | Application to di-n-butylglycine Peptides |

| Neural Networks | A network of interconnected nodes that learns patterns from training data. | Predicts backbone torsion angles or secondary structure elements. nih.gov |

| Recurrent Neural Networks (RNNs/LSTMs) | A type of neural network suitable for sequential data like peptide sequences. nih.gov | Captures long-range dependencies in the sequence to predict overall fold. |

| Graph Neural Networks (GNNs) | Treats molecules as graphs to learn structural features and interactions. youtube.com | Models the complex topology and non-covalent interactions within the peptide. |

| Generative Models (e.g., PepFlow) | Learns the underlying distribution of the data to generate new, plausible structures. sciencedaily.com | Predicts a full ensemble of low-energy conformations. youtube.com |

| AlphaFold & Successors | Deep learning models that have achieved high accuracy in protein structure prediction. nih.govbiorxiv.org | Can be adapted to predict the structure of peptides with non-canonical residues. nih.gov |

Analytical Methodologies for Characterization of Fmoc Di N Butylglycine Containing Products

Spectroscopic Characterization (e.g., NMR, IR, CD for structural elucidation and conformational analysis)

Spectroscopic methods are fundamental for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic arrangement, Infrared (IR) spectroscopy identifies functional groups, and Circular Dichroism (CD) is used to probe the secondary structure of peptides containing the residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the covalent structure of Fmoc-di-n-butylglycine and peptides derived from it.

¹H NMR: The proton NMR spectrum of an Fmoc-protected amino acid shows characteristic signals. The fluorenyl group protons typically appear as a series of multiplets in the aromatic region (around 7.2-7.9 ppm). The protons of the two n-butyl chains would be expected in the aliphatic region (approximately 0.8-1.5 ppm), with distinct signals for the terminal methyl groups and the different methylene (B1212753) groups along the chains.

¹³C NMR: The carbon spectrum provides complementary information, with characteristic peaks for the carbonyl carbons of the carboxyl group and the urethane (B1682113) protecting group, aromatic carbons of the Fmoc moiety, and the aliphatic carbons of the n-butyl side chains.

2D NMR: For peptides containing the di-n-butylglycine (B3342526) residue, multidimensional NMR techniques such as TOCSY, NOESY, and COSY are employed to assign proton signals and to determine the conformation of the peptide backbone and side chains. nih.gov NOESY, in particular, is crucial for identifying through-space proximities between protons, which helps in defining the three-dimensional structure.

Infrared (IR) Spectroscopy IR spectroscopy is used to verify the presence of key functional groups. The identity of Fmoc-protected amino acids can be confirmed by the presence of characteristic absorption bands. sigmaaldrich.com

| Functional Group | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 | Present in the urethane linkage. |

| C-H Stretch (Aromatic) | ~3000-3100 | From the Fmoc group. |

| C-H Stretch (Aliphatic) | ~2850-2960 | From the n-butyl chains. |

| C=O Stretch (Carboxylic Acid) | ~1710 | From the C-terminal acid. |

| C=O Stretch (Urethane) | ~1690 | From the Fmoc protecting group. |

| Amide I & II Bands | ~1650 & ~1550 | In peptides containing the residue. |

Table 1: Expected IR Absorption Bands for Fmoc-di-n-butylglycine.

Circular Dichroism (CD) Spectroscopy CD spectroscopy is particularly useful for analyzing the secondary structure of peptides. The incorporation of sterically demanding residues like di-n-butylglycine can significantly influence the peptide's conformation. nih.gov Studies on peptides containing α,α-dialkylated amino acids have shown that these residues can promote extended backbone conformations. nih.gov CD spectra would be used to assess whether the incorporation of Fmoc-di-n-butylglycine induces or disrupts standard secondary structures like α-helices or β-sheets in a peptide sequence.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-MS/MS for molecular weight and sequence verification)

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of Fmoc-di-n-butylglycine and confirming the sequence of peptides containing it.

Electrospray Ionization Mass Spectrometry (ESI-MS) ESI-MS is a soft ionization technique that is commonly used to determine the molecular weight of a wide range of molecules, including protected amino acids and peptides. For Fmoc-di-n-butylglycine (C₂₅H₃₁NO₄), the expected monoisotopic mass is approximately 409.2253 g/mol . ESI-MS analysis would confirm this mass with high accuracy, typically by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) MALDI-MS is another soft ionization technique, particularly well-suited for the analysis of larger molecules like peptides and proteins. In the context of solid-phase peptide synthesis, MALDI-MS is frequently used to confirm the identity and purity of the synthesized peptides at intermediate and final stages. nih.gov For a peptide containing a di-n-butylglycine residue, MALDI-MS would provide the molecular weight of the full sequence, confirming the successful incorporation of the modified amino acid.

Tandem Mass Spectrometry (MS/MS) For sequence verification, tandem mass spectrometry (MS/MS) is employed. A specific peptide ion is selected and fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern, typically a series of b- and y-ions, allows for the reconstruction of the amino acid sequence, confirming the position of the di-n-butylglycine residue within the peptide chain.

| Technique | Application | Information Obtained |

| ESI-MS | Molecular Weight Determination | Accurate mass of Fmoc-di-n-butylglycine or its derivatives. |

| MALDI-MS | Peptide Identity Confirmation | Molecular weight of peptides containing the residue. nih.gov |

| MS/MS | Peptide Sequencing | Verification of amino acid sequence and location of the di-n-butylglycine residue. |

Table 2: Mass Spectrometry Techniques for Characterization.

Chromatographic Separation and Purity Assessment (e.g., RP-HPLC, Flash Chromatography)

Chromatographic methods are essential for the purification of Fmoc-di-n-butylglycine-containing products and for the assessment of their purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the most common method for analyzing the purity of protected amino acids and for the analysis and purification of synthetic peptides. nih.gov Due to the hydrophobic nature of both the Fmoc group and the two n-butyl side chains, Fmoc-di-n-butylglycine is expected to be strongly retained on C8 or C18 stationary phases.

Purity Assessment: Analytical RP-HPLC is used to determine the purity of Fmoc-di-n-butylglycine, with commercial suppliers often guaranteeing purities of ≥95%. chemimpex.com A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgresearchgate.net

Purification: Preparative RP-HPLC is the standard method for purifying synthetic peptides containing di-n-butylglycine after cleavage from the solid support. nih.gov The retention time of the peptide is influenced by the presence of this bulky, hydrophobic residue.

Flash Chromatography Flash column chromatography (FCC) is a rapid purification technique used for small to medium-scale purification of organic compounds. It can be employed to purify the Fmoc-di-n-butylglycine monomer after its synthesis and before its use in peptide synthesis. The choice of solvent system (eluent), typically a mixture like ethyl acetate (B1210297) and methanol, is optimized to achieve separation from starting materials and by-products. rsc.org

Advanced Techniques for Conformational and Supramolecular Characterization (e.g., Ion Mobility Spectrometry, X-ray Crystallography of Derived Structures)

Beyond basic structure and purity, advanced methods can probe the higher-order structure and conformational dynamics of molecules containing Fmoc-di-n-butylglycine.

X-ray Crystallography of Derived Structures While obtaining crystals of the Fmoc-di-n-butylglycine monomer itself might be challenging, X-ray crystallography of short peptides containing this residue can provide definitive, atomic-level information about its conformational preferences. The resulting crystal structure would reveal the precise bond angles, side-chain orientation, and the effect of the di-n-butyl substitution on the peptide backbone conformation (φ and ψ angles). This information is invaluable for understanding how this residue influences peptide secondary structure and for the rational design of peptidomimetics with specific folded architectures. nih.gov

Future Research Directions and Emerging Trends in Fmoc Di N Butylglycine Chemistry

Expanding the Scope of Non-Canonical Amino Acid Libraries with di-n-butylglycine (B3342526) Scaffolds

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for creating molecules with novel properties. The class of α,α-dialkyl glycines, to which di-n-butylglycine belongs, is particularly effective for inducing specific secondary structures. nih.gov The presence of two substituents on the alpha-carbon restricts the conformational freedom of the peptide backbone, influencing dihedral angles to promote stable helical or turn conformations. nih.gov

The di-n-butylglycine scaffold, with its substantial steric hindrance and lipophilicity, offers a unique tool for expanding the structural diversity of ncAA libraries. Researchers are leveraging these properties to synthesize peptidomimetics with enhanced stability against proteolytic degradation, a common limitation of natural peptides. nih.gov By systematically incorporating di-n-butylglycine into peptide sequences, scientists can fine-tune the resulting three-dimensional structure, leading to new ligands, inhibitors, and therapeutic candidates with improved pharmacological profiles.

Table 1: Impact of α,α-Dialkyl Glycine (B1666218) Scaffolds on Peptide Properties

| Feature | Description | Consequence for Peptide Libraries |

| Steric Hindrance | The two n-butyl groups physically obstruct the peptide backbone. | Induces specific and stable secondary structures (e.g., helices). nih.gov |

| Increased Hydrophobicity | The alkyl side chains reduce water solubility. | Enhances membrane permeability and interactions with hydrophobic protein pockets. chemimpex.com |

| Proteolytic Resistance | The bulky structure shields the amide bonds from enzymatic cleavage. | Increases in vivo half-life and bioavailability of peptide-based drugs. nih.gov |

| Conformational Rigidity | Restricted rotation around the Cα-C and N-Cα bonds. | Reduces the entropic penalty of binding to a target, potentially increasing affinity. nih.gov |

Development of Novel Synthetic Routes for Stereocontrolled di-n-butylglycine Synthesis

While Fmoc di-n-butylglycine is achiral, the development of synthetic routes for related, stereocontrolled α,α-disubstituted amino acids is a significant area of research. The asymmetric synthesis of non-canonical amino acids is often challenging, requiring innovative chemical strategies. nih.gov One preeminent strategy for accessing such motifs is the asymmetric Mannich-type reaction involving α-imino carboxylic acid derivatives, where the choice of nucleophile can be varied to produce a wide array of products. nih.gov

Future research is focused on creating more efficient and scalable methods for producing chiral α,α-dialkyl glycines. This includes the development of novel catalysts and the use of hydrophobic anchor-supported synthesis to facilitate reactions and purification. nih.gov Such advancements would enable the synthesis of peptides containing stereochemically defined, complex ncAAs, providing precise control over the final molecular architecture and biological activity.

Integration of this compound into Complex Hybrid Molecular Systems (e.g., peptoid-peptide hybrids)

A prominent trend is the integration of this compound into hybrid molecular structures, particularly peptoid-peptide hybrids. Peptoids, or N-alkylated oligoglycines, are a class of peptide mimics that exhibit enhanced metabolic stability and cell permeability due to the relocation of the side chain from the alpha-carbon to the backbone nitrogen. mdpi.comnih.gov This structural change prevents the formation of backbone hydrogen bonds that stabilize secondary structures in peptides but also makes peptoids highly resistant to proteases. mdpi.com

The synthesis of these hybrids often involves a combination of synthetic methods, utilizing standard Fmoc-based SPPS for the peptide segments and a "submonomer" approach for the peptoid portions. mdpi.comfrontiersin.org By incorporating di-n-butylglycine, researchers can introduce rigid, conformationally constrained elements into otherwise flexible hybrid molecules. This strategy combines the structural selectivity of peptides with the stability of peptoids, creating a promising class of compounds for drug discovery and molecular probes. mdpi.comfrontiersin.org These hybrids are noted for their potential to maintain the biological activity of the parent peptide while gaining the advantageous pharmacokinetic properties of peptoids. nih.gov

Advanced Applications in Bioengineering and Regenerative Medicine Research

In bioengineering and regenerative medicine, there is a growing interest in using small molecules and peptides to direct cell fate and promote tissue repair, moving away from more complex and costly protein growth factors. nih.gov Peptides incorporating this compound are being explored for the creation of novel biomaterials and therapeutic agents. The hydrophobic and bulky nature of the di-n-butylglycine residue can be used to drive self-assembly processes, leading to the formation of hydrogels, nanofibers, and other scaffolds for tissue engineering.

These peptide-based materials can be designed to mimic the extracellular matrix, providing physical support and presenting bioactive signals to cells. The enhanced stability conferred by the di-n-butylglycine residue is critical for applications in the body, where enzymatic degradation is a constant challenge. Future work will focus on designing complex, multi-domain peptides that can control cell adhesion, proliferation, and differentiation for applications in bone, cartilage, and nerve regeneration. nih.gov

Methodologies for High-Throughput Synthesis and Screening of di-n-butylglycine-Based Constructs

The discovery of novel bioactive peptides relies on the ability to synthesize and screen large libraries of compounds. High-throughput synthesis methodologies are therefore essential for exploring the potential of di-n-butylglycine-based constructs. nih.gov Techniques such as parallel synthesis in 96-well plates, the "tea-bag" method, and SPOT synthesis on cellulose (B213188) membranes allow for the rapid creation of hundreds or thousands of unique peptide sequences simultaneously. nih.govspringernature.comresearchgate.net

These synthesis platforms are often coupled with high-throughput screening assays to identify peptides with desired activities, such as binding to a specific protein target or inhibiting an enzyme. nih.gov The development of automated synthesis workstations has further increased the efficiency of generating these libraries. springernature.com By applying these methods to libraries incorporating this compound, researchers can rapidly investigate how this unique building block influences peptide function and identify lead compounds for further development in therapeutics and diagnostics. nih.govrhhz.net

Table 2: Comparison of High-Throughput Peptide Synthesis Techniques

| Technique | Description | Key Advantages |

| Parallel Synthesis (96-well plates) | Synthesis is carried out on a solid support (resin) in individual wells of a microtiter plate. researchgate.net | High throughput, compatible with robotic automation. springernature.com |

| "Tea-Bag" Method | Resin is enclosed in porous polypropylene (B1209903) mesh bags, which are mixed for common reaction steps (e.g., washing) and sorted for individual coupling steps. nih.gov | Cost-effective for synthesizing many peptides, flexible scale. |

| SPOT Synthesis | Peptides are synthesized in defined spots on a cellulose membrane support. springernature.com | Allows for direct screening of the membrane-bound peptides, requires minimal reagents. |

Q & A

Q. What are the optimal protocols for incorporating Fmoc di-n-butylglycine (Dbng) into peptide sequences using solid-phase synthesis?

Fmoc-SPPS (solid-phase peptide synthesis) is the standard method. Key steps include:

- Coupling Conditions : Use HBTU/HOBt or DIC/Oxyma as activators in DMF, with a 2–4-fold molar excess of Dbng to minimize incomplete coupling .

- Deprotection : Piperidine (20–30% in DMF) efficiently removes the Fmoc group while minimizing aspartimide formation. Monitor deprotection via UV absorbance (301 nm) .

- Cleavage : TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) release peptides from resin while retaining side-chain protections .

Q. Which analytical techniques are critical for characterizing Fmoc-Dbng-containing peptides?

- Purity Assessment : Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) detects impurities like aspartimide by-products .

- Identity Confirmation : MALDI-TOF MS provides accurate mass verification. For structural validation, circular dichroism (CD) or NMR can confirm β-sheet propensity .

- Quantitative Analysis : RP-HPLC with UV detection (301 nm) quantifies Fmoc removal efficiency .

Advanced Research Questions

Q. How does the steric bulk of Dbng influence β-sheet stability in peptide assemblies, and how can conflicting data be resolved?

Dbng’s α,α-dialkyl substitution enhances β-sheet stability through steric constraints and hydrophobic interactions. However, conflicting reports exist on its correlation with side-chain length:

- Experimental Design : Compare Dbng with shorter analogs (e.g., diethylglycine) in β-hairpin peptides using CD and thermal denaturation assays .

- Contradiction Resolution : Computational MD simulations can clarify whether hydrophobicity or steric effects dominate. For example, Dbng’s n-butyl groups may disrupt backbone hydration, favoring β-sheet folding despite steric clashes .

Q. What mechanistic insights explain Fmoc-Dbng’s resistance to aspartimide formation during SPPS?

Aspartimide formation is suppressed by Dbng’s bulky side chains, which sterically hinder the nucleophilic attack required for cyclization. Key evidence includes:

- Isotopic Labeling : H/D exchange studies reveal reduced backbone flexibility in Dbng-containing peptides, limiting intramolecular reactions .

- By-Product Analysis : RP-HPLC of cleavage products shows <5% aspartimide in Dbng peptides vs. >20% in aspartic acid analogs .

Q. How can researchers optimize Fmoc deprotection in Dbng-containing peptides to balance efficiency and side-chain integrity?

- Base Selection : Piperidine is preferred over DBU due to its milder action and reduced risk of β-elimination in sensitive residues .

- Kinetic Studies : Real-time UV monitoring (301 nm) during flow-SPPS ensures complete deprotection without overexposure to base .

- Alternative Approaches : Ionic liquid-mediated deprotection (e.g., [BMIM][BF4]) at room temperature minimizes side reactions in acid-sensitive sequences .

Methodological Considerations

Q. What strategies mitigate aggregation during SPPS of Dbng-rich peptides?

- Solvent Optimization : Use DMSO (10–20% in DMF) or chaotropic agents (e.g., LiCl) to disrupt β-sheet stacking .

- In-Line Monitoring : Flow-SPPS systems track reactor volume changes to detect aggregation in real time .

Q. How do computational models improve the design of Dbng-modified peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.